Compound Description: 873140 is a potent and selective allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral activity against HIV-1 by blocking the interaction between the CCR5 receptor and its ligands, thus preventing HIV entry into host cells. []
Relevance: While 873140 and 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide possess distinct core structures, they share a common theme of targeting chemokine receptors, albeit through different mechanisms. This highlights a research interest in compounds targeting similar biological pathways. []
Compound Description: Sch-C (SCH 351125) is a non-competitive allosteric antagonist of the CCR5 receptor. It binds to the receptor and inhibits the binding of chemokines, including MIP-1α and RANTES, thereby blocking CCR5 activation and inhibiting HIV-1 entry. []
Relevance: Similar to 873140, Sch-C targets the CCR5 receptor, highlighting a research focus on this receptor as a drug target. While structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, the shared interest in chemokine receptor modulation suggests a broader context for understanding structure-activity relationships within this area. []
Compound Description: Sch-D (SCH 417,690) is another non-competitive allosteric CCR5 antagonist. It demonstrates potent antiviral activity against HIV-1 by preventing the binding of chemokine ligands to CCR5. []
Relevance: Sch-D further emphasizes the recurring theme of CCR5 antagonism within the provided papers. While 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide's specific target is not defined in the provided context, the recurrent focus on CCR5 modulation suggests a potential area of investigation or comparison, particularly if the target compound demonstrates activity related to chemokine signaling or immune modulation. []
Compound Description: UK-427,857 acts as a non-competitive allosteric antagonist of the CCR5 receptor, inhibiting the binding of chemokines and blocking the receptor's activation. []
Relevance: This compound reinforces the recurring focus on CCR5 antagonists. Despite the structural differences from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, the repeated mention of CCR5-targeting compounds suggests a potential area of exploration for the target compound, particularly if its biological activity aligns with chemokine or immune modulation. []
Compound Description: TAK779 is a potent and selective CCR5 antagonist that binds to the receptor and prevents the binding of chemokines, inhibiting CCR5-mediated signaling. []
Relevance: The repeated identification of CCR5 antagonists, including TAK779, suggests a strong research interest in this receptor and its associated pathways. While structurally diverse from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, the consistent focus on CCR5 modulation warrants consideration, especially if the target compound exhibits relevant biological activity. []
[Nphe1Arg14Lys15]N/OFQ-NH2 (UFP-101)
Compound Description: UFP-101 acts as a high-affinity blocker of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. It exhibits partial agonist effects on the NOP receptor in transfected neurons. []
Relevance: UFP-101, while targeting a different receptor, underscores the importance of understanding the pharmacological profiles of structurally related compounds, especially when considering potential off-target effects or shared signaling pathways. []
Compound Description: Trap-101 is a potent antagonist of the NOP receptor, specifically exhibiting inverse agonism by reducing the tonic inhibition of Ca2+ currents. []
Relevance: Trap-101 emphasizes the diversity of pharmacological profiles exhibited by compounds targeting the same receptor, highlighting the importance of exploring a range of structural modifications when developing new therapeutics. It further highlights the interest in compounds affecting GPCR signaling, a class to which 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might belong based on its structural features. []
Compound Description: Compound 24 displays inverse agonism at the NOP receptor, leading to a decrease in tonic Ca2+ current inhibition. This highlights its ability to reduce NOP receptor activity below basal levels. []
Relevance: The inclusion of Compound 24 with other NOP receptor modulators provides insight into the structural diversity within this class of compounds. While not directly comparable to 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, it underscores the importance of understanding how subtle structural changes can significantly alter pharmacological activity. []
Compound Description: JTC-801 functions as an antagonist of the NOP receptor and demonstrates inverse agonism by decreasing tonic Ca2+ current inhibition. []
Relevance: JTC-801, as another NOP receptor antagonist, reinforces the significance of exploring various structural motifs within a specific chemical class to identify potent and selective compounds. This diversity in NOP receptor ligands, though structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, highlights the need to investigate a range of structures when targeting similar biological pathways. []
Compound Description: This compound exhibits high affinity for 5-HT2 receptors. It was used as a precursor in the development of radioligands for imaging studies targeting these receptors. []
Relevance: This compound shares a similar benzamide core and a piperidinylpropyl substituent with 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide. This structural similarity suggests that 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might also interact with serotonin receptors, specifically 5-HT2 receptors, as a potential mechanism of action. []
Compound Description: This radioiodinated compound is a derivative of the previously mentioned compound and was developed as a radioligand for 5-HT2 receptors. It exhibits high affinity and selectivity for 5-HT2 receptors in vitro and demonstrates preferential retention in the frontal cortex, a region rich in 5-HT2 receptors, in in vivo studies. []
Relevance: This compound further emphasizes the potential for 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide to interact with 5-HT2 receptors due to the shared benzamide core, piperidinylpropyl substituent, and presence of halogenated aromatic rings in both compounds. []
N-(phenylalkyl)piperidine derivatives
Compound Description: A series of N-(phenylalkyl)piperidine derivatives were synthesized and evaluated as membrane-bound phospholipase A2 (PLA2) inhibitors. These compounds demonstrated potent inhibition of arachidonic acid release from rabbit heart membrane fractions and reduced myocardial infarction size in rats. []
Relevance: Although not directly named, these compounds are structurally similar to 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, particularly the presence of a benzyl group attached to the piperidine ring. This structural motif suggests a potential for 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide to interact with PLA2 or exhibit related anti-inflammatory effects. []
Compound Description: ER-3826 is a potent membrane-bound PLA2 inhibitor that effectively reduces myocardial infarction size in rats. []
Relevance: The structural similarities between ER-3826 and 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, especially the benzylpiperidine moiety and the presence of a sulfonamide group, suggest that 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might possess PLA2 inhibitory activity or related anti-inflammatory properties. []
Compound Description: Cisapride is a gastrokinetic drug that stimulates gastrointestinal motility. [, ]
Relevance: Cisapride and 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide share several key structural features, including a substituted benzamide core, a piperidinylpropyl substituent, and the presence of halogenated aromatic rings. This structural resemblance suggests that 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide might also exhibit effects on gastrointestinal motility or possess other pharmacological properties related to cisapride. [, ]
Compound Description: This compound represents a novel class of Bcl-2 antiapoptotic protein activity inhibitors. []
Relevance: Although structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, it highlights the therapeutic potential of compounds containing piperidine and benzamide moieties. The presence of these moieties in 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide suggests that this compound might also possess biological activity related to apoptosis or other cellular processes. []
Compound Description: This compound is a potent Eg5 inhibitor and possesses anti-cancer properties. []
Relevance: This compound shares a benzamide moiety with 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, indicating a potential for 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide to interact with similar targets involved in cell cycle regulation or possess anti-cancer activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.